Cas no 1260003-81-3 (2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid)

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid structure
1260003-81-3 structure
商品名:2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
CAS番号:1260003-81-3
MF:C10H12FNO2
メガワット:197.206186294556
CID:2187567
PubChem ID:17750782

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 5-Fluoro-2-methyl-dl-phenylalanine
    • 3-Fluoro-6-methylphenylalanine
    • AKOS006295110
    • 5-Fluoro-2-methyl-DL-phenylalanine (H-DL-Phe(5-F,2-Me)-OH)
    • MFCD06660210
    • EN300-1846878
    • 1260003-81-3
    • 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
    • CS-0281497
    • 2-amino-3-(5-fluoro-2-methylphenyl)propanoicacid
    • MDL: MFCD06660210
    • インチ: 1S/C10H12FNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
    • InChIKey: GEAWAECTQJKAAV-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(C)=C(C=1)CC(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 197.08520679g/mol
  • どういたいしつりょう: 197.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 63.3Ų

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
PC302361-1g
5-Fluoro-2-methyl-DL-phenylalanine
1260003-81-3
1g
£109.00 2025-02-21
Enamine
EN300-1846878-0.05g
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3
0.05g
$119.0 2023-09-19
Enamine
EN300-1846878-0.1g
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3
0.1g
$125.0 2023-09-19
Enamine
EN300-1846878-10g
2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3
10g
$608.0 2023-09-19
A2B Chem LLC
AE40358-5g
5-Fluoro-2-methyl-dl-phenylalanine
1260003-81-3
5g
$663.00 2024-04-20
1PlusChem
1P009GEE-5g
5-FLUORO-2-METHYL-DL-PHENYLALANINE
1260003-81-3
5g
$673.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352167-1g
2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3 95+%
1g
¥1792.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1352167-5g
2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3 95+%
5g
¥6214.00 2024-08-09
Chemenu
CM314562-5g
2-Amino-3-(5-fluoro-2-methylphenyl)propanoic acid
1260003-81-3 95%
5g
$511 2022-06-13
Apollo Scientific
PC302361-5g
5-Fluoro-2-methyl-DL-phenylalanine
1260003-81-3
5g
£434.00 2025-02-21

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid 関連文献

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acidに関する追加情報

Comprehensive Overview of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid (CAS No. 1260003-81-3)

2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid (CAS No. 1260003-81-3) is a fluorinated aromatic amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique fluoro and methyl substitutions on the phenyl ring, serves as a versatile building block in drug discovery and peptide synthesis. Its molecular structure combines the properties of amino acids with the electronic effects of fluorine, making it a valuable candidate for modulating biological activity and improving metabolic stability.

The growing interest in fluorinated compounds stems from their ability to enhance drug potency, bioavailability, and target selectivity. Researchers frequently explore 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid for applications in central nervous system (CNS) therapeutics, owing to its potential to cross the blood-brain barrier. Recent studies highlight its role in designing neuromodulators and enzyme inhibitors, aligning with the rising demand for treatments targeting neurodegenerative diseases like Alzheimer's and Parkinson's.

From a synthetic chemistry perspective, CAS No. 1260003-81-3 is often utilized in peptide engineering and structure-activity relationship (SAR) studies. Its 5-fluoro-2-methylphenyl moiety introduces steric and electronic perturbations, enabling fine-tuning of peptide-receptor interactions. This adaptability has led to its incorporation in peptidomimetics, a class of compounds mimicking natural peptides but with improved pharmacokinetic properties. Such innovations address the pharmaceutical industry's push for oral bioavailability and prolonged half-life in drug candidates.

Environmental and green chemistry trends have also influenced the synthesis and application of 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid. Researchers are increasingly adopting catalytic fluorination methods to reduce waste and improve atom economy. This aligns with global initiatives to minimize the ecological footprint of chemical manufacturing. Additionally, the compound's stability under physiological conditions makes it a candidate for sustainable drug formulations, a topic gaining traction among pharma sustainability advocates.

In the realm of computational chemistry, CAS No. 1260003-81-3 is frequently modeled to predict its binding affinities and interactions with biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) studies leverage its structural features to accelerate virtual screening pipelines. This computational synergy is pivotal in reducing R&D timelines, a critical factor for companies navigating the competitive landscape of drug development.

Consumer and industry queries often revolve around the safety profile and regulatory status of fluorinated amino acids. While 2-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is primarily used in research settings, its compliance with Good Laboratory Practice (GLP) standards ensures reliable data generation. Transparency in material safety data sheets (MSDS) and patent literature further supports its adoption in academic and industrial labs.

Looking ahead, the integration of artificial intelligence (AI) in chemical research promises to unlock new applications for CAS No. 1260003-81-3. Predictive algorithms can optimize its synthesis routes or identify novel therapeutic targets, addressing FAQs about cost-effective scaling and diversified applications. As the scientific community prioritizes precision medicine and personalized therapeutics, this compound's modular design positions it as a key player in next-generation biopharmaceutical innovations.

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